2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine
Description
Chemical Identity: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine (CAS: 2060008-02-6) is a pyrrolidine derivative substituted with a 3,4-dichlorobenzyl group and a methyl group at the 2-position. Its hydrochloride salt has a molecular formula of C₁₂H₁₆Cl₃N and a molecular weight of 280.62 g/mol . The SMILES notation (Clc1ccc(cc1Cl)CC1(C)CCCN1.Cl) highlights the dichlorophenyl ring attached to a methylated pyrrolidine backbone.
Synthesis and Availability: This compound is commercially available as a hydrochloride salt, classified under research chemicals, and lacks explicit hazard labeling per Aaron Chemicals LLC (2019) .
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H15Cl2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
IYSBVRYWQUWLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparison of 3,4-Dichlorophenyl-Containing Compounds
Key Observations :
- Core Structure Differences : The target compound’s pyrrolidine backbone contrasts with BD 1008/1047’s ethylamine chains and SR140333’s piperidinium bicyclic system. Pyrrolidine’s five-membered ring may enhance conformational rigidity compared to linear ethylamine chains .
- Substituent Impact : The 3,4-dichlorophenyl group is conserved across all analogs, suggesting a role in hydrophobic interactions or receptor binding. However, SR140333’s additional isopropoxyacetyl group confers selectivity for NK1 receptors, while BD 1008’s pyrrolidinyl side chain enhances sigma-1 affinity .
- Molecular Weight and Solubility : The target compound’s lower molecular weight (280.62 vs. >400 g/mol for BD 1008/1047) suggests better membrane permeability, though its hydrochloride salt may limit lipophilicity .
Functional Analogues with Heterocyclic Cores
Table 2: Comparison with Piperidine and Thiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups: Compound 10h’s trifluoromethoxy substituent (vs.
- Piperidine vs. Pyrrolidine : Piperidine-based compounds like (+)-MR200 and CP99994 exhibit distinct receptor selectivity (e.g., sigma vs. NK1) due to their six-membered ring’s flexibility and spatial orientation .
Biological Activity
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is a synthetic compound with potential therapeutic applications. Its biological activity is of significant interest in pharmacology, particularly in the context of anticonvulsant properties and interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine features a pyrrolidine ring substituted with a dichlorophenyl group. This structural configuration is believed to contribute to its biological activity.
Chemical Formula : CHClN
Research indicates that 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine interacts with various neurotransmitter systems. It has been studied for its potential as an anticonvulsant agent, particularly through its modulation of sodium channels in neuronal cells. The compound's ability to inhibit voltage-sensitive sodium channels suggests a mechanism that could prevent seizure activity by stabilizing neuronal membranes.
Pharmacological Effects
The biological activity of this compound has been assessed through various pharmacological studies:
-
Anticonvulsant Activity :
- In a study evaluating the anticonvulsant properties using the maximal electroshock (MES) test, compounds similar to 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine exhibited significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .
- The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine core in enhancing anticonvulsant efficacy .
- Neurotoxicity Assessment :
Case Studies
Several case studies have documented the biological activity of related compounds and their implications:
Comparative Analysis
The following table compares the biological activities of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine with other similar compounds:
| Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Selectivity Index (PI) |
|---|---|---|---|
| 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine | 100-300 | Varies by derivative | High |
| N-(3-chloroanilide) derivatives | Varies (mostly inactive) | Not reported | Low |
| Trifluoromethyl derivatives | 30-100 (higher efficacy) | Moderate toxicity reported | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
